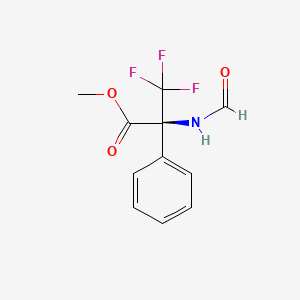
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97%
Übersicht
Beschreibung
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (MTFPA) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound with a molecular weight of 246.27 g/mol. MTFPA has a wide range of applications in the laboratory and is used in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% is widely used in scientific research, particularly in biochemical and physiological studies. It has been used to study the structure and function of proteins and enzymes, to investigate the effect of drugs on cell signaling pathways, and to study the structure and function of DNA and RNA. It has also been used to study the structure and function of cell membranes and to investigate the effects of drugs on the nervous system.
Wirkmechanismus
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% is believed to interact with proteins and enzymes by forming an ionic bond with a specific amino acid, such as lysine. This interaction modifies the structure and function of the protein or enzyme, resulting in a change in its activity.
Biochemical and Physiological Effects
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to alter the structure and function of proteins, and to affect the expression of certain genes. It has also been shown to alter the activity of certain hormones and to affect the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize, and it has a wide range of applications in biochemical and physiological studies. However, it is not suitable for use in drug development, as it does not penetrate cell membranes and does not interact with target molecules.
Zukünftige Richtungen
There are a number of potential future directions for the use of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% in scientific research. It could be used to study the structure and function of proteins and enzymes in more detail, to investigate the effects of drugs on cell signaling pathways, and to study the structure and function of DNA and RNA. It could also be used to study the effects of drugs on the nervous system, to investigate the effects of environmental toxins on cell function, and to study the effects of drugs on the immune system. Additionally, it could be used to study the effects of drugs on cancer cells and to investigate the effects of drugs on the aging process.
Synthesemethoden
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% can be synthesized using a number of methods. The most common method is to react 3-trifluoromethyl-2-phenylalanine with formyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% and its isomers, which can be separated by column chromatography.
Eigenschaften
IUPAC Name |
methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFZBKZEKWBFJE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139366 | |
| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1272755-50-6 | |
| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



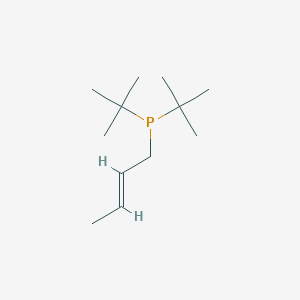

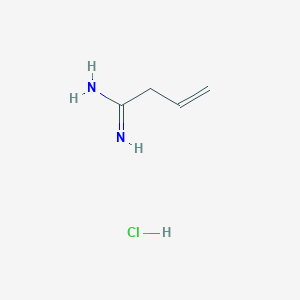
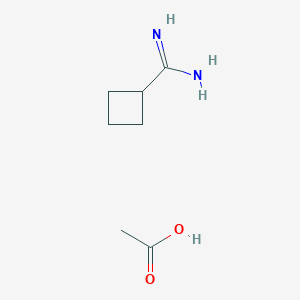


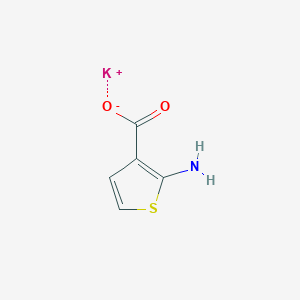

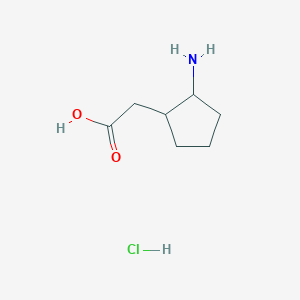
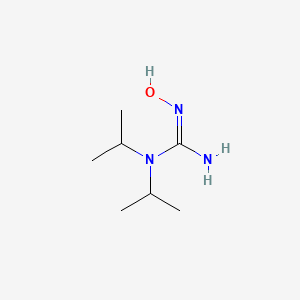

![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)

